methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate
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Overview
Description
Methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound characterized by its unique furo[3,2-c]pyran structure. This compound is notable for its incorporation of the 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties . The presence of this group contributes to the compound’s potential bioactivity and its relevance in various scientific research applications.
Preparation Methods
The synthesis of methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multi-step organic reactions. One common method includes the aldol condensation reaction, where 3,4,5-trimethoxyacetophenone is reacted with appropriate aldehydes under both acid- and base-catalyzed conditions . The reaction conditions often involve the use of catalysts such as hydrochloric acid (HCl), boron trifluoride (BF3), or p-toluenesulfonic acid. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow synthesis.
Chemical Reactions Analysis
Methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert ketones to alcohols.
Scientific Research Applications
Methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s bioactive properties make it useful in studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate include:
Colchicine: An anti-gout agent that also contains the 3,4,5-trimethoxyphenyl group and inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts, it shares the trimethoxyphenyl group and exhibits similar bioactivity.
Combretastatin: A potent microtubule-targeting agent with the trimethoxyphenyl group, known for its anti-cancer properties.
Properties
Molecular Formula |
C19H20O8 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate |
InChI |
InChI=1S/C19H20O8/c1-9-6-11-15(18(20)26-9)14(17(27-11)19(21)25-5)10-7-12(22-2)16(24-4)13(8-10)23-3/h6-8,14,17H,1-5H3 |
InChI Key |
RVIKYTSAHWBWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)O1 |
Origin of Product |
United States |
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